molecular formula C13H10Cl2N2O2 B2649391 5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide CAS No. 750598-57-3

5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide

Cat. No.: B2649391
CAS No.: 750598-57-3
M. Wt: 297.14
InChI Key: SDIRQGQMVVZLDG-UHFFFAOYSA-N
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Description

5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C13H10Cl2N2O2 and a molecular weight of 297.1367 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chlorine atoms at the 5 and 6 positions, and a carboxamide group attached to a 3-methoxyphenyl group.

Preparation Methods

The synthesis of 5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide typically involves the reaction of 5,6-dichloronicotinic acid with 3-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide can be compared with similar compounds such as 5,6-dichloro-N,N-dimethylpyridine-3-carboxamide. While both compounds share a similar pyridine core and chlorine substitutions, the presence of different substituents (e.g., methoxyphenyl vs.

Properties

IUPAC Name

5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2/c1-19-10-4-2-3-9(6-10)17-13(18)8-5-11(14)12(15)16-7-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIRQGQMVVZLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=C(N=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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